AH 6809 Demonstrates Broader Prostanoid Receptor Antagonism Compared to the Highly Selective EP4 Antagonist L-161982
Unlike the highly selective EP4 receptor antagonist L-161982, which has a Ki of 0.024 µM for the human EP4 receptor but significantly higher Ki values for EP1 (19 µM) and EP2 (23 µM) , AH 6809 provides a broader, more balanced antagonism of the EP and DP receptor family. This fundamental difference in target profile makes L-161982 unsuitable for experiments where EP1, EP2, EP3, or DP receptors are involved or where the receptor subtype mediating an effect is unknown .
| Evidence Dimension | Receptor binding affinity (Ki) profile |
|---|---|
| Target Compound Data | Ki = 1.2 µM (EP1), 1.15 µM (EP2), 1.6 µM (EP3), 1.4 µM (DP) |
| Comparator Or Baseline | L-161982: Ki = 19 µM (EP1), 23 µM (EP2), 1.9 µM (EP3), 5.1 µM (DP), 0.024 µM (EP4) |
| Quantified Difference | AH 6809 is >15-fold more potent at EP1 and EP2 receptors than L-161982. |
| Conditions | Competitive binding assay using cloned human prostanoid receptors. |
Why This Matters
Selecting AH 6809 over L-161982 is critical for studies investigating the role of EP1, EP2, or DP receptors, where L-161982 would be essentially inactive at relevant concentrations.
